molecular formula C14H15NO2S B2860195 N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide CAS No. 2034492-30-1

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2860195
CAS No.: 2034492-30-1
M. Wt: 261.34
InChI Key: PJZOYSQMMKZQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a thiophene ring fused to a furan ring, which is further connected to a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the thiophene and furan rings. One common approach is the cyclization of appropriate precursors under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophenes or furans.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

  • Thiophene derivatives: Similar compounds include 5-(thiophen-3-yl)furan-2-carbaldehyde and various thiophene-based analogs.

  • Furan derivatives: Compounds like 5-nitrofuran-2-yl derivatives are structurally related.

Uniqueness: N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide stands out due to its unique combination of thiophene and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(10-2-1-3-10)15-8-12-4-5-13(17-12)11-6-7-18-9-11/h4-7,9-10H,1-3,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOYSQMMKZQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.